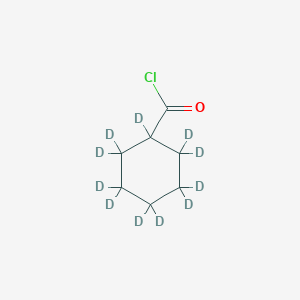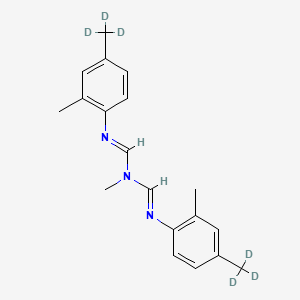
(Chlorocarbonyl)cyclohexane-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chlorocarbonyl)cyclohexane-d11, also known as this compound, is a deuterium-labeled compound with the molecular formula C7D11ClO. This compound is a derivative of cyclohexanecarbonyl chloride, where the hydrogen atoms are replaced with deuterium. It is primarily used in scientific research for its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Chlorocarbonyl)cyclohexane-d11 is typically synthesized through the reaction of cyclohexanecarboxylic acid with thionyl chloride (SOCl2) in the presence of deuterium oxide (D2O). The reaction conditions involve refluxing the mixture to ensure complete conversion of the acid to the corresponding acid chloride. The general reaction is as follows:
C6H11COOH+SOCl2→C6H11COCl+SO2+HCl
In the presence of deuterium oxide, the hydrogen atoms are replaced with deuterium, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterium oxide is critical in the industrial production to achieve the desired deuterium labeling.
Analyse Des Réactions Chimiques
Types of Reactions
(Chlorocarbonyl)cyclohexane-d11 undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: It can be reduced to cyclohexanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: It hydrolyzes in the presence of water to form cyclohexanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis: Water
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Cyclohexanemethanol: Formed by reduction
Cyclohexanecarboxylic acid: Formed by hydrolysis
Applications De Recherche Scientifique
(Chlorocarbonyl)cyclohexane-d11 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of deuterium-labeled compounds for NMR studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of deuterium-labeled drugs to study pharmacokinetics and drug metabolism.
Industry: Applied in the production of specialty chemicals and materials with unique properties due to deuterium labeling.
Mécanisme D'action
The mechanism of action of (Chlorocarbonyl)cyclohexane-d11 involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The deuterium labeling allows for the tracking of the compound in metabolic studies and provides insights into reaction mechanisms and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarbonyl chloride: The non-deuterated version of (Chlorocarbonyl)cyclohexane-d11.
Cyclohexanoyl chloride: Another acyl chloride with similar reactivity but without deuterium labeling.
Hexahydrobenzoyl chloride: A synonym for Cyclohexanecarbonyl chloride.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the use of advanced analytical techniques such as NMR spectroscopy to study reaction mechanisms and metabolic pathways. This makes it a valuable tool in various fields of research.
Propriétés
Formule moléculaire |
C₇D₁₁ClO |
|---|---|
Poids moléculaire |
157.68 |
Synonymes |
(Chlorocarbonyl)cyclohexane-d11; Cyclohexanecarboxylic acid chloride-d11; Cyclohexanoic acid chloride-d11; Cyclohexanoyl chloride-d11; Cyclohexylcarbonyl chloride-d11; Hexahydrobenzoyl chloride-d11; NSC 85181-d11 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




